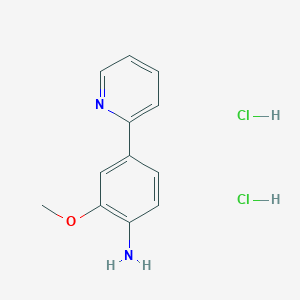
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-4-(pyridin-2-yl)aniline: Similar structure but without the dihydrochloride component.
2-Methoxy-4-(pyridin-2-yl)aniline hydrochloride: Contains only one hydrochloride group.
2-Methoxy-4-(pyridin-2-yl)aniline sulfate: Contains a sulfate group instead of hydrochloride.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-2-ylaniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11;;/h2-8H,13H2,1H3;2*1H |
InChI Key |
GNEYXYMJQWDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




aminehydrochloride](/img/structure/B13611292.png)











